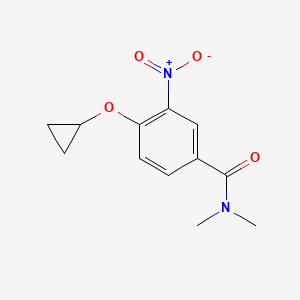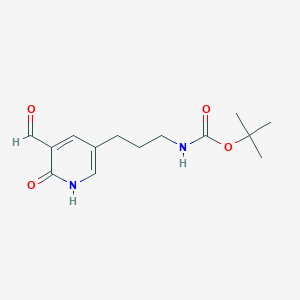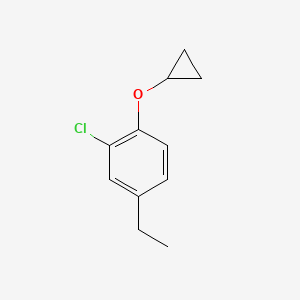
2-Ethyl-3-(methylthio)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3-(methylthio)phenol is an organic compound with the molecular formula C9H12OS. It is a derivative of phenol, where the hydrogen atom at the second position is replaced by an ethyl group, and the hydrogen atom at the third position is replaced by a methylthio group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-(methylthio)phenol can be achieved through several methods. One common approach involves the alkylation of 3-(methylthio)phenol with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: 3-(methylthio)phenol
Reagent: Ethyl halide (e.g., ethyl bromide)
Catalyst: Base (e.g., sodium hydroxide)
Solvent: Organic solvent (e.g., ethanol)
The reaction mixture is heated under reflux conditions, allowing the ethyl group to attach to the phenol ring at the second position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the Friedel-Crafts alkylation, where 3-(methylthio)phenol is reacted with ethyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This method offers higher yields and is suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-3-(methylthio)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Halogenated phenols, nitrophenols
Applications De Recherche Scientifique
2-Ethyl-3-(methylthio)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-Ethyl-3-(methylthio)phenol involves its interaction with specific molecular targets and pathways. The compound’s phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the methylthio group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethylphenol: Similar structure but lacks the methylthio group.
3-Methylthiophenol: Similar structure but lacks the ethyl group.
2-Methyl-3-(methylthio)phenol: Similar structure with a methyl group instead of an ethyl group
Uniqueness
2-Ethyl-3-(methylthio)phenol is unique due to the presence of both an ethyl group and a methylthio group on the phenol ring. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H12OS |
|---|---|
Poids moléculaire |
168.26 g/mol |
Nom IUPAC |
2-ethyl-3-methylsulfanylphenol |
InChI |
InChI=1S/C9H12OS/c1-3-7-8(10)5-4-6-9(7)11-2/h4-6,10H,3H2,1-2H3 |
Clé InChI |
ZQVRMAWAZUOSAT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC=C1SC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















